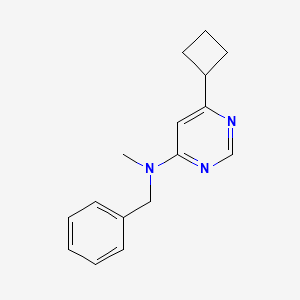![molecular formula C21H29N5 B6445992 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2640979-04-8](/img/structure/B6445992.png)
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, also known as 4-MEPP, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. 4-MEPP is a heterocyclic compound with a piperazine ring and a pyrimidine ring connected by a methylene bridge. It has been used in a variety of laboratory experiments, ranging from drug synthesis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has a number of potential applications in the scientific community. It has been used as a model compound to study the structure and reactivity of heterocyclic compounds, as a starting material for the synthesis of other organic compounds, and as a tool to study the mechanism of action of drugs. In addition, 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has been used in biochemical and physiological studies to investigate the effects of certain drugs on cellular processes and to study the structure and function of proteins.
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine” are currently unknown. This compound is structurally similar to 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone . .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been shown to have diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects Therefore, this compound could potentially affect multiple biochemical pathways
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its efficacy and safety profile.
Direcciones Futuras
The potential applications of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine are still being explored. It has been used in a variety of laboratory experiments, but its mechanism of action is not fully understood. In the future, more research will be done to gain a better understanding of the biochemical and physiological effects of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine and to identify new potential applications. Additionally, further research will be done to explore the potential of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine as a drug and to develop more efficient methods for its synthesis. Finally, research will be done to investigate the potential of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine as a tool for studying protein structure and function.
Métodos De Síntesis
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods, including the condensation of piperazine and pyrimidine derivatives, the reaction of piperazine and pyrimidine derivatives with aldehydes, and the reaction of piperazine and pyrimidine derivatives with acetylenes. The most common method involves the condensation of piperazine and pyrimidine derivatives, which can be achieved by the reaction of piperazine and pyrimidine derivatives with aldehydes or acetylenes. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from room temperature to 100°C. The reaction is usually complete within a few hours and yields a white solid product.
Propiedades
IUPAC Name |
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-18-17-20(23-21(22-18)26-10-5-6-11-26)25-15-13-24(14-16-25)12-9-19-7-3-2-4-8-19/h2-4,7-8,17H,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNSFWGBIWGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)
![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)
![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445947.png)
![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)
![N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445956.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6445960.png)
![4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6445966.png)
![4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6445970.png)
![4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445978.png)
![1-(azepan-1-yl)-2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445982.png)
![4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6445994.png)